molecular formula C23H16BrNOS B4943957 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide

2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide

Cat. No. B4943957
M. Wt: 434.3 g/mol
InChI Key: WZXFKVXCAWPNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the thiophene family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide is not well-understood. However, it is believed to interact with biological molecules like proteins and enzymes, leading to changes in their structure and function. This compound has been shown to inhibit the activity of some enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been reported to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide in lab experiments include its ease of synthesis, high purity, and diverse biological activities. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and toxicity. It is also important to note that this compound should be handled with care due to its potential toxicity.

Future Directions

There are several future directions for the research on 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide. One area of interest is the development of new synthetic routes to improve the yield and purity of this compound. Another direction is the investigation of its potential use in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other biological molecules.

Synthesis Methods

The synthesis of 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide involves the reaction of 2-bromo-3-thiophenecarboxylic acid with triphenylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of organic electronics, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices like organic solar cells, organic field-effect transistors, and organic light-emitting diodes.

properties

IUPAC Name

2-bromo-N,4,5-triphenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNOS/c24-22-20(23(26)25-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)21(27-22)17-12-6-2-7-13-17/h1-15H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFKVXCAWPNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C(=O)NC3=CC=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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